

Chapter 1: Introduction to 4-(Benzylxy)benzaldehyde

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Compound of Interest

Compound Name: 4-(Benzylxy)benzaldehyde

Cat. No.: B125253

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Chemical Identity and Properties

4-(Benzylxy)benzaldehyde, with the chemical formula $C_{14}H_{12}O_2$, is an aromatic aldehyde that features a benzaldehyde core functionalized with a benzylxy group at the para position.^[1] ^[2] This compound presents as a creamish to yellow crystalline powder and is largely insoluble in water but soluble in organic solvents like chloroform and ethyl acetate.^[3]^[4] Its structure combines the reactivity of an aldehyde with the steric and electronic influence of the bulky benzylxy substituent, making it a versatile building block in organic synthesis.^[5]^[6]

Significance in Medicinal Chemistry and Materials Science

The scientific interest in **4-(Benzylxy)benzaldehyde** is primarily driven by its role as a crucial precursor and structural scaffold in drug discovery. Its derivatives are integral to the synthesis of a wide array of bioactive molecules.

- **Antiretroviral Agents:** The title compound has been utilized as an intermediate in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) aimed at combating the HIV/AIDS epidemic.^[1]
- **Cancer Therapy:** The benzylxybenzaldehyde scaffold is considered a promising foundation for developing selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to chemoresistance.^[7]^[8] While some isomers

show anticancer activity, **4-(BenzylOxy)benzaldehyde** itself has demonstrated less potent effects against HL-60 cells compared to its counterparts.[\[3\]](#)

- Endocrine System Modulation: It has been employed in the synthesis of estrogen receptor β -selective ligands, highlighting its utility in developing therapies for hormone-dependent conditions.

Its utility extends to materials science, where it serves as a building block for liquid crystals.[\[5\]](#)

Chapter 2: Synthesis and Single Crystal Growth Rationale for Synthetic and Crystallization Approach

The synthesis of **4-(BenzylOxy)benzaldehyde** is most reliably achieved through the Williamson ether synthesis. This classic nucleophilic substitution reaction is well-suited for forming the ether linkage between the phenoxide of 4-hydroxybenzaldehyde and benzyl bromide. The choice of potassium carbonate as a base is strategic; it is strong enough to deprotonate the phenolic hydroxyl group but mild enough to prevent side reactions involving the sensitive aldehyde functionality.

For structural elucidation, the growth of high-quality single crystals is paramount. The protocol described utilizes slow evaporation from an ethanol solution. Ethanol is an ideal solvent as it provides moderate solubility for the compound at room temperature and has a suitable vapor pressure, allowing for a controlled rate of solvent removal that encourages the ordered molecular assembly required for a single crystal.

Experimental Protocol: Synthesis

This protocol is adapted from the method described by Kennedy et al. (2010).[\[1\]](#)

Materials:

- 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol)
- Benzyl bromide (5.0 ml, 42.05 mmol)
- Anhydrous potassium carbonate (20.0 g, 144.27 mmol)

- Ethanol (anhydrous)
- Ethyl acetate (EtOAc)
- Diethyl ether (Et₂O)
- 5% Sodium hydroxide solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Nitrogen gas supply

Procedure:

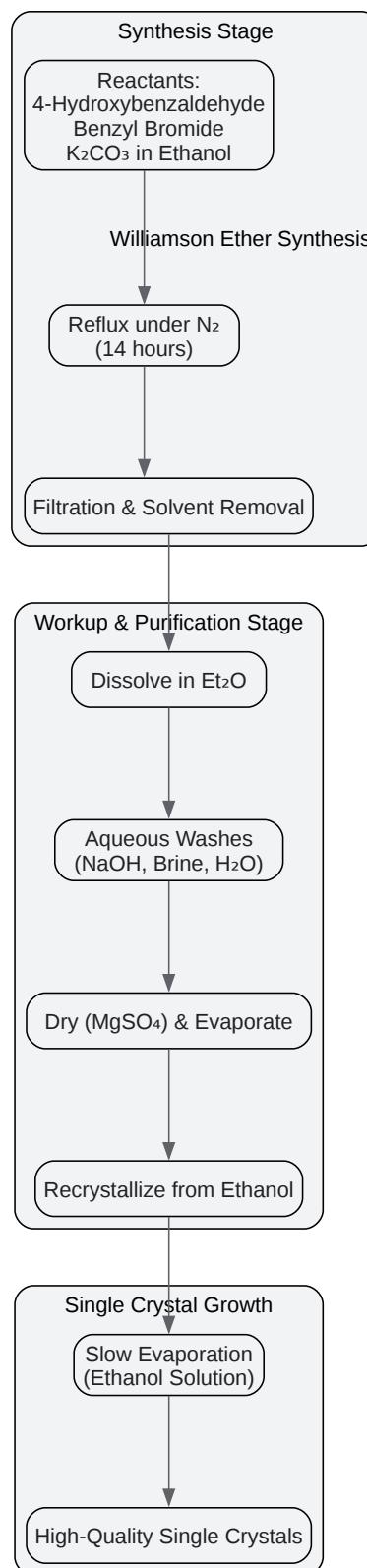
- Reaction Setup: Combine 4-hydroxybenzaldehyde, benzyl bromide, and anhydrous potassium carbonate in a round-bottom flask equipped with a reflux condenser. Add a sufficient volume of ethanol to dissolve the reactants.
- Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere, preventing potential oxidation of the aldehyde.
- Reflux: Heat the mixture to reflux and maintain for 14 hours with continuous stirring.
- Workup - Filtration: After cooling to room temperature, filter the mixture to remove the solid potassium carbonate. Wash the residue thoroughly with large volumes of ethyl acetate to ensure complete recovery of the product.
- Workup - Solvent Removal: Combine the filtrate and washes, and remove the solvent using a rotary evaporator.
- Workup - Liquid-Liquid Extraction: Dissolve the residual mass in 50 ml of diethyl ether. Wash the ether solution sequentially with one portion of 5% sodium hydroxide solution, two 50 ml portions of saturated sodium chloride solution, and finally with distilled water.
- Drying and Final Isolation: Dry the ethereal solution over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the

crude product.

Experimental Protocol: Single Crystal Growth

- Purification: Recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, which should yield colorless crystals with a reported melting point of 338-339 K (65-66 °C).[\[1\]](#)
- Crystal Growth: Select a few high-purity seed crystals. Prepare a saturated solution of **4-(BenzylOxy)benzaldehyde** in ethanol at room temperature. Place the seed crystals in this solution in a vial covered with a perforated cap (e.g., Parafilm with small pinholes).
- Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed over several days in a vibration-free environment. Colorless, X-ray quality crystals will form as the solution becomes supersaturated.

Synthesis and Crystallization Workflow

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Caption: Workflow for the synthesis and crystallization of **4-(Benzyl)benzaldehyde**.

Chapter 3: Crystal Structure Analysis

Methodology: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The data for **4-(Benzyl)benzaldehyde** was collected at a low temperature (123 K) to minimize thermal vibrations of the atoms, resulting in a more accurate and higher-resolution electron density map and, consequently, a more precise structural model.[1][9]

Crystallographic Data Summary

The crystallographic data for **4-(Benzyl)benzaldehyde** provides a quantitative description of its solid-state structure.[1][9]

Parameter	Value	Reference
Chemical Formula	C ₁₄ H ₁₂ O ₂	[1][9]
Formula Weight (M _r)	212.24	[1][9]
Crystal System	Orthorhombic	[1][9]
Space Group	Pna2 ₁	[9]
Temperature (T)	123 K	[1][9]
a (Å)	11.4772 (11)	[1][9]
b (Å)	12.9996 (12)	[1][9]
c (Å)	7.2032 (6)	[1][9]
Volume (V) (Å ³)	1074.71 (17)	[1][9]
Z (Molecules/unit cell)	4	[1][9]
Calculated Density (D _x)	1.312 Mg m ⁻³	[9]
Radiation	Mo K α (λ = 0.71073 Å)	[9]
R-factor (R ₁)	0.039	[9]
Weighted R-factor (wR ₂)	0.071	[9]

Molecular Conformation and Geometry

The analysis of the crystal structure reveals that the **4-(BenzylOxy)benzaldehyde** molecule adopts an essentially planar conformation.[1][9][10] This planarity is a key structural feature. The dihedral angle, which measures the twist between the two aromatic rings (the benzaldehyde ring and the benzyl ring), is only 5.23 (9)°.[1][9][10] This near-coplanar arrangement is in contrast to some other benzyloxy derivatives where the rings are significantly twisted relative to one another.[1]

Furthermore, the aldehyde group (–CHO) lies nearly in the same plane as the aromatic ring to which it is attached, with a maximum deviation of only 0.204 (3) Å.[1][9] This coplanarity facilitates π -conjugation between the aldehyde group and the aromatic system.

Supramolecular Assembly: Intermolecular Interactions

In the solid state, molecules of **4-(BenzylOxy)benzaldehyde** are not isolated but are organized into a stable three-dimensional lattice. This packing is primarily directed by a network of weak, non-classical C—H \cdots O hydrogen bonds.[1][9]

The most significant of these interactions involve the oxygen atom of the aldehyde group acting as a hydrogen bond acceptor. It forms short contacts with hydrogen atoms from the methylene bridge (–CH₂–) of a neighboring molecule.[1][9] These C—H \cdots O interactions, though individually weak, collectively provide the cohesive energy necessary to stabilize the crystal packing.[11] All intermolecular contacts to the ether oxygen atom are reported to be longer and therefore weaker.[1]

Molecular Packing Visualization

The following diagram illustrates the key intermolecular C-H \cdots O interactions that define the crystal packing of **4-(BenzylOxy)benzaldehyde**.

Caption: C-H \cdots O interactions between the aldehyde oxygen and methylene hydrogens.

Chapter 4: Spectroscopic and Thermal Characterization

While SC-XRD provides the definitive structure, other analytical techniques are essential to validate the chemical identity and purity of the bulk sample post-synthesis.

- **FT-IR Spectroscopy:** An infrared spectrum would confirm the presence of key functional groups. Expected characteristic peaks include a strong carbonyl (C=O) stretch for the aldehyde around $1680\text{-}1700\text{ cm}^{-1}$ and C-O-C stretches for the ether linkage around 1250 cm^{-1} .
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The spectrum would show a characteristic singlet for the aldehydic proton ($-\text{CHO}$) downfield around 9.8-10.0 ppm. A singlet corresponding to the two methylene protons ($-\text{O}-\text{CH}_2-\text{Ar}$) would appear around 5.1 ppm. Aromatic protons would resonate in the 7.0-7.8 ppm region.[12]
 - ^{13}C NMR: The carbonyl carbon of the aldehyde would be observed around 191 ppm. The methylene carbon would appear around 70 ppm, with aromatic carbons resonating between 115-164 ppm.[8]
- **Mass Spectrometry:** Electron ionization mass spectrometry would show a molecular ion peak (M^+) at $\text{m/z} = 212$, corresponding to the molecular weight of the compound.[2]
- **Melting Point:** The melting point is a crucial indicator of purity. Literature values for **4-(Benzylxy)benzaldehyde** are consistently reported in the range of 71-74 °C.[1][13][14]

Chapter 5: Considerations for Polymorphism

The Nature of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including melting point, solubility, and bioavailability. This is of critical importance in the pharmaceutical industry, where an unintended polymorphic form can impact a drug's efficacy and safety.

Polymorphic Potential of 4-(Benzylxy)benzaldehyde

The crystal structure of **4-(BenzylOxy)benzaldehyde** is stabilized by a network of weak and directional C-H…O interactions. Such weak interactions can often be reconfigured into alternative packing arrangements with similar lattice energies, making polymorphism a distinct possibility. Factors that could induce polymorphism include:

- Solvent Choice: As demonstrated with the related 4-hydroxybenzaldehyde, varying solvent polarity during crystallization can lead to different polymorphic forms.[\[15\]](#)
- Crystallization Conditions: The rate of cooling, temperature, and degree of supersaturation can all influence which crystal form nucleates and grows.

To date, only the orthorhombic form described herein has been reported in the Cambridge Structural Database.[\[16\]](#) However, the absence of reported polymorphs does not preclude their existence. A thorough polymorph screen would be a necessary step in any drug development program involving this molecule. This would involve recrystallizing the compound from a wide range of solvents under various thermodynamic and kinetic conditions to explore its solid-state landscape fully.

Conclusion

This technical guide has provided a detailed, multi-faceted analysis of the crystal structure of **4-(BenzylOxy)benzaldehyde**. The molecule's near-planar conformation and the supramolecular assembly governed by weak C—H…O hydrogen bonds are its defining solid-state features. The synthesis and crystallization protocols are robust and yield high-quality single crystals suitable for diffraction studies. Understanding these structural characteristics is not merely an academic exercise; it provides a critical foundation for medicinal chemists and materials scientists who use this compound as a scaffold to design next-generation molecules with tailored properties for therapeutic and technological applications.

References

- Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). **4-(BenzylOxy)benzaldehyde**. *Acta Crystallographica Section E: Structure Reports Online*, 66(8), o2110. [\[Link\]](#)
- PrepChem. (n.d.). Synthesis of 4-benzylOxybenzaldehyde. PrepChem.com. [\[Link\]](#)
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of 4-BenzylOxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing

Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. *Molecules*, 19(6), 7482-7494.

[\[Link\]](#)

- Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). **4-(BenzylOxy)benzaldehyde**.
- National Center for Biotechnology Information. (n.d.). 4-(BenzylOxy)-3-methoxybenzaldehyde.
- National Center for Biotechnology Information. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-.
- University of Strathclyde. (2010). **4-(BenzylOxy)benzaldehyde**.
- Arshad, M. N., Bibi, A., Mahmood, T., Asiri, A. M., & Ayub, K. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. *RSC Advances*, 10(28), 16641–16654. [\[Link\]](#)
- Dadras, A., & Ashenagar, S. (2021). Explorations of Crystalline Effects on **4-(BenzylOxy)Benzaldehyde** Properties. *Journal of Chemical Reviews*, 3(3), 209-218. [\[Link\]](#)
- Jumina, J., Priastomo, Y., & Triono, S. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. *Indonesian Journal of Chemistry*, 19(4), 983-992. [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-. NIST Chemistry WebBook. [\[Link\]](#)
- Ghichi, N., Bouacida, S., Boudaoud, A., Zian, D., Menacer, R., & Bouacida, S. (2018). Synthesis, Crystal Structure, X-ray Studies, DFT Optimization and Evaluation in vitro of (E)-5-(benzylOxy)-2-{{(4-methoxyphenyl)imino)methyl}phenol. *Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi, Tomul XXVI, s. Chimie*, 26(1), 31-42. [\[Link\]](#)
- ResearchGate. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
- Matrix Fine Chemicals. (n.d.). **4-(BENZYLOXY)BENZALDEHYDE**.
- Moghal, M. M., Al-Majid, A. M., Barakat, A., & Abdel-Aziz, A. A. M. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of BenzylOxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. *Molecules*, 26(23), 7175. [\[Link\]](#)
- Balan-Porcărașu, M., & Roman, G. (2023). Novel chalcone analogs derived from **4-(benzylOxy)benzaldehyde**. *Ovidius University Annals of Chemistry*, 34(2), 112-120. [\[Link\]](#)
- Desiraju, G. R., & Sharma, C. V. K. (2013). Effect of fine-tuning of intermolecular interactions on crystallisation outcome: A case study of polymorphs of 4-hydroxybenzaldehyde. *Pramana - Journal of Physics*, 81(5), 767-781. [\[Link\]](#)
- Scribd. (n.d.). Aromatic Aldehyde Synthesis Methods. Scribd. [\[Link\]](#)
- International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
- National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. *Journal of Visualized*

Experiments. [Link]

- Google Patents. (1967). Preparation of aromatic aldehydes.

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Sources

- 1. 4-(Benzyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 4-(phenylmethoxy)- [webbook.nist.gov]
- 3. 4-Benzylbenzaldehyde | 4397-53-9 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 4-Benzylbenzaldehyde | 4397-53-9 | TCI AMERICA [tcichemicals.com]
- 6. 4-(BENZYL)BENZALDEHYDE | CAS 4397-53-9 [matrix-fine-chemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 4-(Benzyl)benzaldehyde 97 4397-53-9 [sigmaaldrich.com]
- 14. 4397-53-9 Cas No. | 4-(Benzyl)benzaldehyde | Apollo [store.apolloscientific.co.uk]
- 15. ias.ac.in [ias.ac.in]
- 16. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]
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